molecular formula C18H14Cl2N2O B14395991 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole CAS No. 88642-67-5

1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole

Cat. No.: B14395991
CAS No.: 88642-67-5
M. Wt: 345.2 g/mol
InChI Key: LWYGAUCQOJGFJP-UHFFFAOYSA-N
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Description

1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as the disruption of cellular processes and the inhibition of microbial growth.

Comparison with Similar Compounds

1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

CAS No.

88642-67-5

Molecular Formula

C18H14Cl2N2O

Molecular Weight

345.2 g/mol

IUPAC Name

1-[[3-(2,4-dichlorophenyl)-2-phenyloxiran-2-yl]methyl]imidazole

InChI

InChI=1S/C18H14Cl2N2O/c19-14-6-7-15(16(20)10-14)17-18(23-17,11-22-9-8-21-12-22)13-4-2-1-3-5-13/h1-10,12,17H,11H2

InChI Key

LWYGAUCQOJGFJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=CN=C4

Origin of Product

United States

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